molecular formula C16H19N2O4P B13540368 [(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid CAS No. 1090917-11-5

[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid

Cat. No.: B13540368
CAS No.: 1090917-11-5
M. Wt: 334.31 g/mol
InChI Key: ARZPGYDIZAKIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a benzylamino and a 4-acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid typically involves the reaction of benzylamine with 4-acetamidobenzaldehyde, followed by the introduction of a phosphonic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenylboronic acid: Similar structure but with a boronic acid group instead of a phosphonic acid group.

    [Amino(4-carbamimidoylphenyl)methyl]phosphonic acid: Contains a carbamimidoyl group instead of an acetamido group.

Uniqueness

[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1090917-11-5

Molecular Formula

C16H19N2O4P

Molecular Weight

334.31 g/mol

IUPAC Name

[(4-acetamidophenyl)-(benzylamino)methyl]phosphonic acid

InChI

InChI=1S/C16H19N2O4P/c1-12(19)18-15-9-7-14(8-10-15)16(23(20,21)22)17-11-13-5-3-2-4-6-13/h2-10,16-17H,11H2,1H3,(H,18,19)(H2,20,21,22)

InChI Key

ARZPGYDIZAKIMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(NCC2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.